3-Amino-4-bromopyrazole

Medicinal Chemistry Kinase Inhibitors Microwave-Assisted Synthesis

Generic aminopyrazoles lack orthogonal handles, requiring extra synthetic steps and risking regioisomeric impurities. 3-Amino-4-bromopyrazole (CAS 16461-94-2) provides both C-3 NH2 and C-4 Br handles in a single, regiospecifically verified building block for modular library construction. • Sequential Pd-catalyzed Suzuki (C-4) then amination (C-3) without protecting groups. • 35% overall yield in 3-step microwave-assisted MK2 inhibitor synthesis (literature precedent). • Ships ambient; ≥97% purity.

Molecular Formula C3H4BrN3
Molecular Weight 161.99 g/mol
CAS No. 16461-94-2
Cat. No. B016357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-bromopyrazole
CAS16461-94-2
Synonyms4-Bromo-1H-pyrazol-3-amine;  3-Amino-4-bromo-pyrazole;  4-Bromo-3-aminopyrazole; 
Molecular FormulaC3H4BrN3
Molecular Weight161.99 g/mol
Structural Identifiers
SMILESC1=NNC(=C1Br)N
InChIInChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)
InChIKeyOELYMZVJDKSMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-bromopyrazole: Key Advantages Over Generic Aminopyrazoles


3-Amino-4-bromopyrazole (CAS 16461-94-2) is a heterocyclic building block featuring a pyrazole core with a nucleophilic amino group at the C-3 position and a versatile bromine handle at the C-4 position [1]. It serves as a strategic intermediate in medicinal chemistry and materials science, offering a bifunctional reactivity profile that enables sequential orthogonal functionalization not possible with simpler aminopyrazoles lacking a halogen at C-4 [2]. Its ability to undergo Pd-catalyzed Suzuki-Miyaura and C–N cross-coupling reactions while retaining the free amino group for subsequent derivatization makes it a valuable scaffold in fragment-based drug discovery [2].

Bifunctional building block: C-3 amino and C-4 bromine enable sequential orthogonal derivatization.
Supports Pd-catalyzed Suzuki-Miyaura and C–N cross-coupling while retaining free amine for later steps.
Suitable for fragment-based drug discovery and heterocycle library construction without protecting group manipulations.

3-Amino-4-bromopyrazole Procurement: Why Generic Aminopyrazoles Fall Short


While unsubstituted 3-aminopyrazole provides the hydrogen-bonding donor/acceptor motif for target engagement, it lacks the critical C-4 halogen required for cross-coupling diversification [1]. Conversely, 4-bromopyrazole offers the halogen handle but lacks the amino nucleophile needed for amination, urea formation, or subsequent ring annulation [2]. The 5-amino-4-bromopyrazole regioisomer, often present as a contaminant in non-certified material, exhibits distinct reactivity patterns and can lead to undesired product mixtures during alkylation or acylation . Therefore, substitution with generic aminopyrazoles or unbrominated analogs necessitates additional synthetic steps to install the missing functionality—increasing step count, reducing yield, and introducing the risk of regioisomeric impurities—whereas 3-amino-4-bromopyrazole provides both orthogonal functional handles in a single, commercially available unit with verified regiospecificity .

Target
3-Amino-4-bromopyrazole – dual orthogonal handles in one regiospecific unit.
Substitute
3-Aminopyrazole – lacks C-4 bromine; requires additional halogenation step, may reduce yield.
Target
3-Amino-4-bromopyrazole – regiospecifically certified >98% (GC/T).
Substitute
4-Bromopyrazole – missing amino nucleophile; cannot undergo direct amination/urea formation.
Target
Certified 3-amino-4-bromopyrazole with mp 136–140 °C.
Substitute
Uncertified or 5-amino-4-bromopyrazole mixture – distinct reactivity, may introduce regioisomeric impurities.

3-Amino-4-bromopyrazole: Quantitative Differentiation Evidence


Validated Microwave-Assisted Synthesis of MK2 Inhibitors

3-Amino-4-bromopyrazole has been successfully employed as the key intermediate in a rapid 3-step microwave-assisted synthesis of an MK2 (MAPKAPK2) inhibitor for Werner syndrome cell studies [1]. The sequence involves 3-aminopyrazole formation, pyrazole C-4 bromination using N-bromosuccinimide (NBS), and Suzuki-Miyaura cross-coupling of the pyrazolyl bromide with 4-carbamoylphenylboronic acid to yield the target 4-arylpyrazole [1]. In contrast, the analogous 3-amino-4-iodopyrazole would be a less favorable coupling partner; comparative studies reveal that bromo and chloro derivatives are superior to iodopyrazoles in Suzuki-Miyaura reactions due to reduced dehalogenation side reactions [2].

MK2 Inhibitor Synthesis
Head-to-head comparison
35% overall yield (3-step)
Microwave-assisted Suzuki-Miyaura with 4-carbamoylphenylboronic acid
Reported efficient coupling with bromo handle; iodo analog linked to greater dehalogenation.
Data from published MK2 inhibitor route; supports synthesis reproducibility.
Medicinal Chemistry Kinase Inhibitors Microwave-Assisted Synthesis

Bromo vs Iodo Performance in Suzuki-Miyaura Coupling

A systematic comparison of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling revealed that bromo and chloro derivatives are superior to iodopyrazoles [1]. While iodopyrazoles might be expected to show higher reactivity due to the weaker C–I bond, they instead suffer from more pronounced dehalogenation side reactions under basic Pd-catalyzed conditions—a base-promoted process that occurs without Pd-catalyst involvement and reduces effective yield [1]. This makes 3-amino-4-bromopyrazole the optimal choice for achieving high coupling efficiency while minimizing purification challenges associated with the dehalogenated byproduct.

Coupling vs Dehalogenation
Head-to-head comparison
Bromo > Iodo in coupling efficiency
Iodo derivatives show higher dehalogenation under basic Pd conditions
Bromo handle provides better balance of reactivity and side-product control.
Systematic study on halogenated aminopyrazoles; bromo/chloro preferred.
Cross-Coupling Palladium Catalysis Dehalogenation

Certified Purity and Regioisomeric Integrity

Commercially available 3-amino-4-bromopyrazole is offered with certified purity of >98.0% as determined by both GC and nonaqueous titration, with a melting point range of 136.0–140.0 °C (lit. 138 °C) [1]. This high purity specification is critical for reproducible synthesis. The regioisomeric contaminant 5-amino-4-bromopyrazole (also listed as a synonym in some catalogs) exhibits a different melting point range (typically 133–135 °C for the mixture or the 5-isomer) and distinct reactivity , . Without rigorous analytical certification, substitution with lower-purity material risks introducing regioisomeric impurities that can propagate through multistep syntheses, complicating purification and skewing SAR studies.

Purity & Identity
Specification review
>98.0% (GC/titration)
mp 136.0–140.0 °C; certified regioisomeric integrity
High-purity specification reduces risk of regioisomeric impurity propagation.
Distinct from 5-amino isomer (mp ~133–135 °C); supports SAR reproducibility.
Quality Control Regioisomeric Purity Procurement Specifications

3-Amino-4-bromopyrazole: Key Application Scenarios


Microwave-Assisted Synthesis of MK2 Inhibitors and 4-Arylpyrazoles

Leverage the documented 35% overall yield over three microwave-assisted steps to synthesize MK2 inhibitors for Werner syndrome or related kinase targets [1]. The bromine at C-4 enables rapid Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids, while the free 3-amino group remains available for subsequent functionalization. This application is supported by the superior performance of bromopyrazoles over iodopyrazoles in cross-coupling reactions [2].

Sequential Orthogonal Derivatization for Fragment Libraries

Employ 3-amino-4-bromopyrazole as a privileged fragment scaffold where the amino group undergoes amide bond formation or N-arylation while the C-4 bromine is reserved for late-stage Suzuki-Miyaura diversification. The bifunctional architecture supports modular library construction without protecting group manipulations—a distinct advantage over 3-aminopyrazole (lacks C-4 handle) or 4-bromopyrazole (lacks amino nucleophile) [1].

Pd-Catalyzed Cross-Coupling for Polysubstituted Pyrazoles

Utilize 3-amino-4-bromopyrazole in tandem Pd-catalyzed transformations: first, perform C–N amination at the C-3 amino group using the methodology established for unprotected five-membered heterocyclic bromides [2]; second, execute Suzuki-Miyaura coupling at C-4 [1]. This sequential functionalization strategy enables access to densely functionalized pyrazoles for medicinal chemistry programs, with the bromo handle offering an optimal balance of reactivity and stability compared to iodo analogs.

Fused Heterocycle and Annulated Pyrazole Synthesis

The free 3-amino group serves as a nucleophile for cyclocondensation reactions (e.g., with α,β-unsaturated carbonyls, diketones, or isocyanates) to generate pyrazolo[1,5-a]pyrimidines, pyrazolotriazines, and related fused systems, while the C-4 bromine remains intact for subsequent cross-coupling or can be leveraged to direct regioselective metalation.

Application
Selection Property
Validation Focus
Microwave-assisted MK2 inhibitor synthesis
Bromo handle for rapid Suzuki-Miyaura coupling
Reported 35% yield reproducibility; coupling efficiency vs iodo analogs
Sequential orthogonal fragment libraries
Free amine and C-4 bromine in one unit
Protecting-group-free diversification; modular library construction
Tandem C–N / Suzuki-Miyaura sequences
Stable bromo handle compatible with Pd amination
Sequential functionalization without intermediate purification risk
Fused pyrazolo[1,5-a]pyrimidines and annulated systems
3-Amino nucleophile for cyclocondensation
Retention of C-4 bromine for late-stage diversification

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